(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
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Overview
Description
(exo,exo)-7-Oxabicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, furan acts as the diene, and maleic anhydride serves as the dienophile. The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
(exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases.
Industry
In the industrial sector, (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is used in the production of polymers and other materials. Its reactivity makes it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- 7-Oxabicyclo[2.2.1]heptane-2,3-dione
Uniqueness
What sets (exo,exo)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid apart is its specific exo,exo configuration, which influences its reactivity and the types of reactions it can undergo. This configuration makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H8O5 |
---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5?,6? |
InChI Key |
ROWKCXLLOLDVIO-LAXKNYFCSA-N |
Isomeric SMILES |
C1=C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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